molecular formula C18H27Cl2NO3 B5330272 Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5330272
M. Wt: 376.3 g/mol
InChI Key: KGMIWYHXJYYACS-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structure, which includes a piperidine ring substituted with an ethyl group and a phenoxyethyl group containing chlorine and methyl substituents. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-3,6-dimethylphenol with ethylene oxide to form 2-(2-chloro-3,6-dimethylphenoxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid ethyl ester under acidic conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific substitution pattern on the phenoxyethyl group and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO3.ClH/c1-4-22-18(21)15-7-9-20(10-8-15)11-12-23-17-14(3)6-5-13(2)16(17)19;/h5-6,15H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMIWYHXJYYACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=C(C=CC(=C2Cl)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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